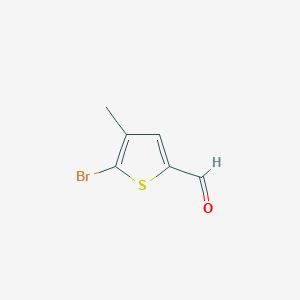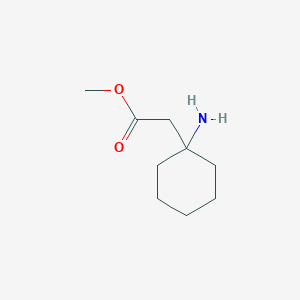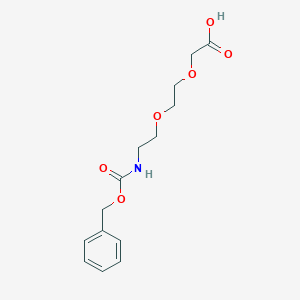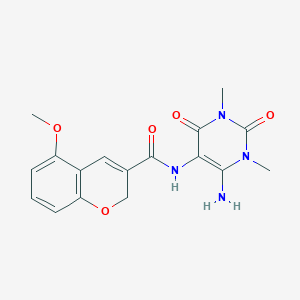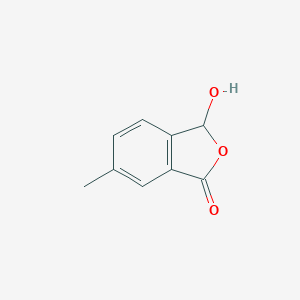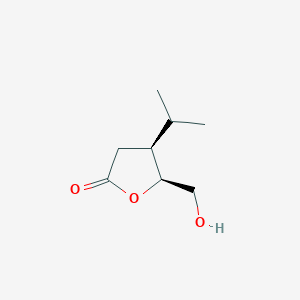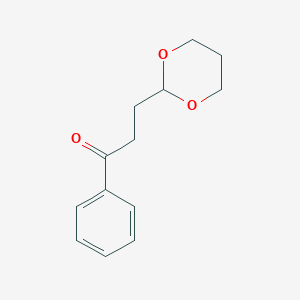
3-(1,3-Dioxan-2-Yl)Propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxan-2-yl)Propiophenone, also known as 2-Propiophenone oxime, is a synthetic organic compound with a molecular formula of C9H10NO2. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 94-96°C. This compound has a variety of applications in scientific research, including the synthesis of other compounds, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
3-(1,3-Dioxan-2-Yl)Propiophenone and its derivatives are pivotal in the field of organic synthesis. For instance, a study explored the rapid semisynthesis of natural methoxylated propiophenones, demonstrating the potential of this compound in synthesizing natural compounds via microwave and ultrasound-assisted methods (Joshi, Sharma, & Sinha, 2005). Moreover, the compound plays a role in the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, contributing to the expansion of heterocyclic chemistry and its applications in various domains including medicinal chemistry (Gomha et al., 2018).
Catalysis and Material Science
In the realm of catalysis and material science, this compound derivatives have been synthesized and utilized. A novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was reported, indicating the significance of these compounds in generating new materials with potential applications in various industries (Gabriele et al., 2006). Additionally, a study showcased the design and synthesis of proton-dopable organic semiconductors, revealing the potential of these compounds in the development of novel semiconducting materials (Yin et al., 2022).
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLPRAKMUDLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570021 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167644-49-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

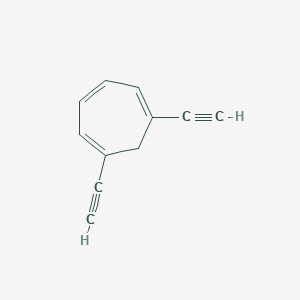
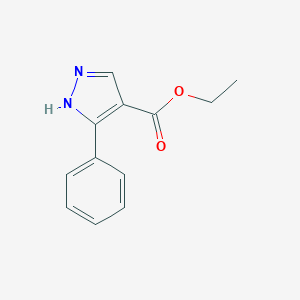
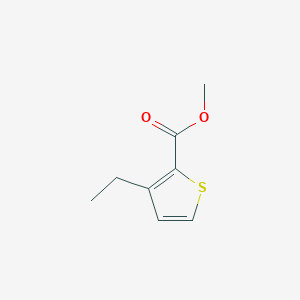
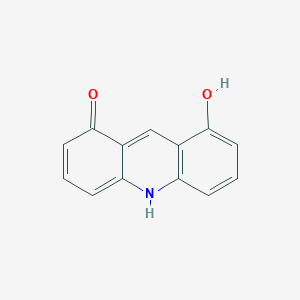
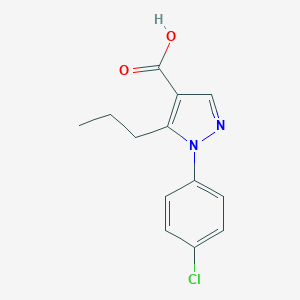
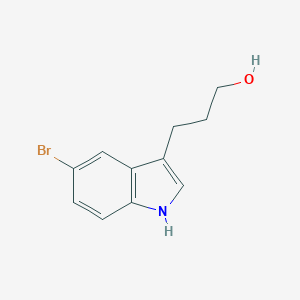
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
